molecular formula C16H15F3N2O6 B2679968 Ethyl 5-amino-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate CAS No. 303997-10-6

Ethyl 5-amino-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate

Cat. No.: B2679968
CAS No.: 303997-10-6
M. Wt: 388.299
InChI Key: JVGGSEXVCQDAEA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes an isoxazole ring, a trifluoromethyl group, and an ethyl ester group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compounds

Ethyl 5-amino-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate and its analogues play a significant role in the field of chemical synthesis, particularly in the formation of heterocyclic compounds. For example, studies have shown the utility of related compounds in the synthesis of pyrimidine derivatives, isoxazolopyrimidines, and azaheterocycles, which have potential applications in various fields including medicinal chemistry (Mackenzie et al., 1988), (Goryaeva et al., 2015), (Elnagdi et al., 1977).

Organic Chemistry and Ligand Formation

In organic chemistry, such compounds are used in the formation of ligands. For instance, ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates, a similar compound, has been utilized to create O,N,O-tridentate ligands capable of forming nickel(ii) and copper(ii) complexes, demonstrating their role in coordination chemistry and potential for catalysis applications (Kudyakova et al., 2009).

Application in Antitumor Research

Some derivatives, such as ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, have been studied for their potential antineoplastic (anti-cancer) and antifilarial (anti-parasitic) properties. This showcases the relevance of these compounds in developing new therapeutic agents (Ram et al., 1992).

Novel Synthetic Pathways in Organic Synthesis

These compounds are also pivotal in exploring novel synthetic pathways in organic synthesis. For example, the synthesis of imidazolone derivatives using ethyl (5-benzoyl-2-oxo-3-substituted-2,3-dihydro-1H-imidazol-1-yl)carbamates showcases the innovative approaches in synthetic organic chemistry (Bezenšek et al., 2012).

Role in Crystallography

Additionally, the study of crystal structures of derivatives, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, provides insights into molecular interactions and structural chemistry, which is essential for the development of new materials and drugs (Yeong et al., 2018).

Properties

IUPAC Name

ethyl 5-amino-3-[2-[3-(trifluoromethyl)benzoyl]oxyethoxy]-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O6/c1-2-24-15(23)11-12(20)27-21-13(11)25-6-7-26-14(22)9-4-3-5-10(8-9)16(17,18)19/h3-5,8H,2,6-7,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGGSEXVCQDAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1OCCOC(=O)C2=CC(=CC=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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